1-(2-Bromophenyl)-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiourea group and the bromophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, reacting with electrophiles. They can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Chemical Synthesis and Structural Studies :
- N-(p-bromophenyl)-N’-methylthiourea undergoes addition to acetylenedicarboxylic acid, forming several compounds whose structures were established by X-ray crystallographic and 13C NMR studies (Nagarajan et al., 1983).
- o-Bromophenyl isocyanide reacts with various primary amines under CuI catalysis to afford 1-substituted benzimidazoles, demonstrating its utility in organic synthesis (Lygin & Meijere, 2009).
Biological Activities :
- Certain thiourea derivatives, including those with bromophenyl substituents, have been tested for their interaction with bacterial cells, showing potential as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
- Dithiourea derivatives, including those with bromophenyl groups, have been designed as HIV-1 protease inhibitors, demonstrating effectiveness against Trypanosoma brucei and inhibiting the HIV-1 protease enzyme (Odame et al., 2020).
Corrosion Inhibition :
- 1-(4-Bromophenyl)-3-phenylthiourea and related derivatives have been evaluated as corrosion inhibitors for carbon steel in HCl solution, showing their utility in protecting metals from corrosion (Fouda & Hussein, 2012).
Detection of Heavy Metals :
- Benzoyl phenylthiourea derivatives, including those with bromophenyl, have been used as probes in detecting cadmium ions, indicating their potential use in environmental monitoring (Nasri & Jumal, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)-3-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOQJTGAEHJZSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388068 |
Source
|
Record name | 1-(2-bromophenyl)-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-methylthiourea | |
CAS RN |
52599-27-6 |
Source
|
Record name | 1-(2-bromophenyl)-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.